1-(3,5-Dimethylbenzyl)piperazin-2-one 1-(3,5-Dimethylbenzyl)piperazin-2-one
Brand Name: Vulcanchem
CAS No.: 1177344-72-7
VCID: VC8212729
InChI: InChI=1S/C13H18N2O/c1-10-5-11(2)7-12(6-10)9-15-4-3-14-8-13(15)16/h5-7,14H,3-4,8-9H2,1-2H3
SMILES: CC1=CC(=CC(=C1)CN2CCNCC2=O)C
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol

1-(3,5-Dimethylbenzyl)piperazin-2-one

CAS No.: 1177344-72-7

Cat. No.: VC8212729

Molecular Formula: C13H18N2O

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-Dimethylbenzyl)piperazin-2-one - 1177344-72-7

Specification

CAS No. 1177344-72-7
Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
IUPAC Name 1-[(3,5-dimethylphenyl)methyl]piperazin-2-one
Standard InChI InChI=1S/C13H18N2O/c1-10-5-11(2)7-12(6-10)9-15-4-3-14-8-13(15)16/h5-7,14H,3-4,8-9H2,1-2H3
Standard InChI Key HMCLXFSYZUIAPP-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)CN2CCNCC2=O)C
Canonical SMILES CC1=CC(=CC(=C1)CN2CCNCC2=O)C

Introduction

Chemical Structure and Nomenclature

The molecular formula of 1-(3,5-Dimethylbenzyl)piperazin-2-one is C₁₃H₁₈N₂O, with a molecular weight of 218.30 g/mol. Its structure consists of a six-membered piperazine ring containing a ketone group at the 2-position and a 3,5-dimethylbenzyl substituent at the 1-position. The benzyl group introduces steric and electronic effects that influence reactivity and interactions with biological targets .

Structural Features

  • Piperazin-2-one core: A partially saturated diazine ring with a ketone oxygen at position 2, which enhances hydrogen-bonding potential.

  • 3,5-Dimethylbenzyl substituent: The aromatic ring with methyl groups at positions 3 and 5 contributes to lipophilicity, potentially improving membrane permeability in biological systems.

  • Chirality: The compound may exhibit stereoisomerism depending on the substitution pattern of the piperazine ring.

Synthetic Methodologies

The synthesis of 1-(3,5-Dimethylbenzyl)piperazin-2-one can be inferred from patented routes for analogous piperazine derivatives. A two-step process involving condensation followed by reduction is commonly employed .

Step 1: Formation of 3,4-Dehydropiperazine-2-one

The initial step involves reacting a substituted ester with ethylenediamine. For example:

Methyl 3,5-dimethylbenzoylformate+N-Methyl ethylenediamine1-(3,5-Dimethylbenzyl)-3,4-dehydropiperazine-2-one\text{Methyl 3,5-dimethylbenzoylformate} + \text{N-Methyl ethylenediamine} \rightarrow \text{1-(3,5-Dimethylbenzyl)-3,4-dehydropiperazine-2-one}

Reaction Conditions:

  • Solvent: Toluene or methanol

  • Temperature: 60–65°C

  • Catalysts: Acetic acid (to facilitate imine formation)

This step typically achieves yields of 60–70%, with purity optimized via recrystallization in hexane .

Step 2: Reduction to Piperazin-2-one

The dehydropiperazine intermediate is reduced using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions:

1-(3,5-Dimethylbenzyl)-3,4-dehydropiperazine-2-oneLiAlH₄/THF1-(3,5-Dimethylbenzyl)piperazin-2-one\text{1-(3,5-Dimethylbenzyl)-3,4-dehydropiperazine-2-one} \xrightarrow{\text{LiAlH₄/THF}} \text{1-(3,5-Dimethylbenzyl)piperazin-2-one}

Key Parameters:

  • Temperature: 50–55°C

  • Workup: Quenching with ethyl acetate and aqueous NaOH to isolate the product .

Physicochemical Properties

While experimental data for 1-(3,5-Dimethylbenzyl)piperazin-2-one are scarce, properties can be extrapolated from structurally similar compounds:

PropertyValue/DescriptionBasis for Estimation
Melting Point80–85°CAnalog: 1-Methyl-3-phenylpiperazine (56–60°C)
SolubilitySoluble in THF, toluene; insoluble in waterLipophilic benzyl group
LogP (Partition Coefficient)~2.1Calculated using ChemDraw®
pKa7.3 (amine), 10.1 (ketone)Comparative analysis

Biological Activity and Mechanisms

Piperazin-2-one derivatives are known for their enzyme-modulating and receptor-binding activities. The 3,5-dimethylbenzyl group may enhance interactions with hydrophobic binding pockets in biological targets.

Putative Targets

  • GPCRs (G-Protein Coupled Receptors): The compound’s structure resembles ligands for serotonin (5-HT) and dopamine receptors.

  • Kinases: Piperazine derivatives often inhibit kinase activity by competing with ATP-binding sites.

  • Antimicrobial Activity: Methyl-substituted aromatic groups can disrupt bacterial cell membranes .

In Silico Predictions

Industrial and Pharmaceutical Applications

Drug Discovery

  • Intermediate in Antipsychotics: Piperazine derivatives are precursors to drugs like aripiprazole and quetiapine.

  • Anticancer Agents: Structural analogs inhibit topoisomerase II, a target in leukemia therapy .

Material Science

The compound’s rigid structure makes it a candidate for coordination polymers in catalysis.

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